![molecular formula C13H10BrClFNO B2775443 4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol CAS No. 1232804-13-5](/img/structure/B2775443.png)
4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol, also known as BCPP, is a phenolic compound with a wide range of applications in scientific research. It is an aromatic compound that is used for its ability to bind to proteins, DNA, and other molecules, making it a useful tool in the study of protein-protein interactions, DNA-protein interactions, and other biochemical processes. BCPP has been extensively studied in recent years due to its unique properties and potential applications in biochemistry, pharmacology, and medicine.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis in Coordination Chemistry : The compound has been used in synthesizing copper(II) and oxido-vanadium(IV) complexes with distorted square pyramidal and octahedral geometries. These complexes were characterized using various analytical methods including FT-IR, UV–Vis, TGA, and X-ray diffraction (Takjoo et al., 2013).
Biological Evaluation and DNA Interaction
- Antimicrobial and Antidiabetic Activities : Derivatives of 4-aminophenol, closely related to 4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol, have shown broad-spectrum antimicrobial activities and significant inhibition of amylase and glucosidase. DNA interaction studies suggest potential anticancer applications of these compounds (Rafique et al., 2022).
Electrooptical Properties
- Electrooptical Applications : Certain derivatives with lateral substitutions, including bromo and fluoro groups, have been studied for their low melting esters with large nematic ranges. These compounds exhibit useful electrooptical properties and are potential candidates for electrooptical applications (Gray & Kelly, 1981).
Chemosensors and Metal Ion Detection
- Fluorescent Active Chemosensors : Bromoaniline derivatives have been utilized as chemosensors for the detection of metal ions like Cu2+ and Zn2+. These complexes exhibit significant DNA and human serum albumin binding efficacies, highlighting their potential in biosensing applications (Das et al., 2021).
Catalysis and Chemical Reactions
- Catalytic Properties : The compound has been used to generate oxido-vanadium(V) complexes, which have been characterized and analyzed through FT-IR, UV–Vis, and elemental analysis. Such complexes have potential applications in catalysis and chemical reactions (Sheikhshoaie et al., 2015).
Antipathogenic Activity
- Antipathogenic and Antibiofilm Properties : Thiourea derivatives, including those with bromo, fluoro, and chloro substituents, have demonstrated significant antipathogenic activities against strains like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their potential in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been used in proteomics research , suggesting potential protein targets.
Mode of Action
It’s known that bromine and chlorine substituents on aromatic rings can influence the reactivity of the compound, potentially affecting its interaction with its targets .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s molecular weight is 330.58 , which could influence its bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol .
Propiedades
IUPAC Name |
4-bromo-2-[(5-chloro-2-fluoroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClFNO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(15)2-3-11(12)16/h1-6,17-18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQFOSMZKZHCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NCC2=C(C=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(1H-indol-3-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2775362.png)

![3-[1-(3-fluorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2775365.png)
![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
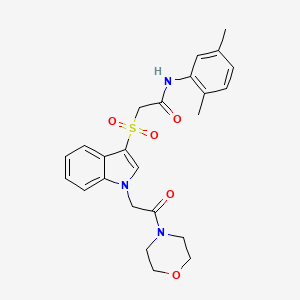
![[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2775369.png)
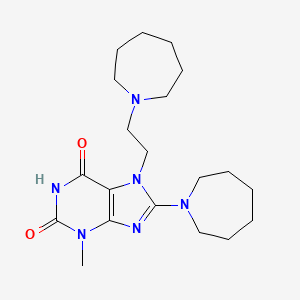
![N-octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2775375.png)
![(3E)-1-benzyl-3-{[(4-methylbenzyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2775377.png)
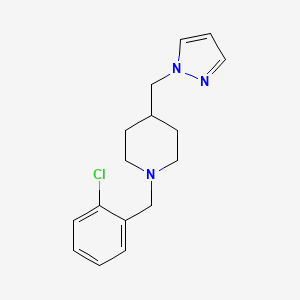

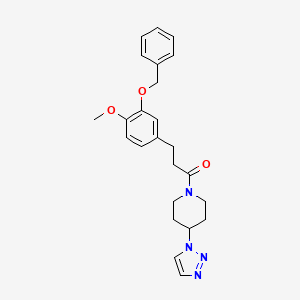
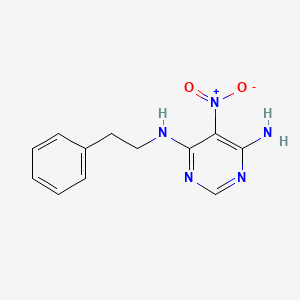
![N-(tert-butyl)-6-(4-fluorophenyl)-2-[4-(2-thienylacetyl)piperazin-1-yl]imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2775382.png)